Doxorubicin Hydrochloride

Catalog No.
S548611
CAS No.
25316-40-9
M.F
C27H29NO11.ClH
C27H30ClNO11
M. Wt
580.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxorubicin Hydrochloride

CAS Number

25316-40-9

Product Name

Doxorubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO11.ClH
C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Solubility

Soluble (NTP, 1992)

Synonyms

4' Epi Adriamycin, 4' Epi Doxorubicin, 4' Epi DXR, 4' Epiadriamycin, 4' Epidoxorubicin, 4'-Epi-Adriamycin, 4'-Epi-Doxorubicin, 4'-Epi-DXR, 4'-Epiadriamycin, 4'-Epidoxorubicin, Ellence, EPI cell, EPI-cell, EPIcell, Epilem, Epirubicin, Epirubicin Hydrochloride, Farmorubicin, Farmorubicina, Farmorubicine, Hydrochloride, Epirubicin, IMI 28, IMI-28, IMI28, NSC 256942, NSC-256942, NSC256942, Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Exploring Mechanisms of Action:

Researchers are actively investigating the precise mechanisms by which DOX·HCl exerts its anti-cancer effects. Studies have shown it interferes with DNA replication and repair through its interaction with topoisomerase II enzymes, ultimately leading to cell death []. Additionally, DOX·HCl can induce the formation of free radicals, further damaging cancer cells [].

Preclinical Studies and Drug Development:

DOX·HCl serves as a benchmark drug in preclinical studies for evaluating the efficacy and safety of novel anti-cancer agents. Its established mechanisms and well-documented effects allow researchers to compare the performance of new drugs against a known standard []. This knowledge is crucial for identifying promising candidates for further clinical development.

Investigating Drug Delivery Systems:

A major challenge associated with DOX·HCl is its potential for cardiotoxicity. Researchers are exploring various drug delivery systems to improve its therapeutic efficacy and minimize side effects. These systems aim to deliver the drug specifically to cancer cells, reducing its exposure to healthy tissues [].

Understanding Drug Resistance:

Cancer cells can develop resistance to DOX·HCl, limiting its effectiveness in certain cases. Research is ongoing to understand the mechanisms of resistance and identify strategies to overcome it. This knowledge is essential for improving treatment outcomes and preventing relapse [].

Doxorubicin Hydrochloride is a cytotoxic anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. caesius. It is primarily used in the treatment of various cancers, including breast cancer, lung cancer, and lymphoma. The compound is characterized by its ability to intercalate into DNA, leading to disruption of DNA replication and transcription, which ultimately induces apoptosis in cancer cells. The chemical formula for Doxorubicin Hydrochloride is C27H30ClNO11, with a molar mass of approximately 579.98 g/mol .

DOX's primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [].

  • DNA intercalation: DOX inserts itself between DNA base pairs, disrupting DNA replication and transcription [].
  • Topoisomerase II inhibition: Topoisomerase II enzymes are essential for DNA unwinding during cell division. DOX binds to these enzymes, preventing them from completing their function and leading to DNA damage [].

This combined effect ultimately triggers cell death in cancer cells [].

DOX is a potent drug with significant safety concerns:

  • Cardiotoxicity: DOX can cause cumulative damage to heart muscle, leading to heart failure. This is a major dose-limiting side effect.
  • Myelosuppression: DOX can suppress bone marrow function, reducing blood cell production and increasing the risk of infection.
  • Genotoxicity: DOX can damage DNA and potentially increase the risk of secondary cancers.

Doxorubicin Hydrochloride is a highly regulated medication administered by healthcare professionals only due to its severe side effects.

Data:

  • The risk of heart failure with DOX increases with cumulative dose.
  • DOX can cause significant reductions in white blood cell counts, increasing the risk of infection.

Doxorubicin undergoes several metabolic pathways within the body:

  • One-Electron Reduction: This pathway produces a semiquinone radical, which can generate reactive oxygen species (ROS) that contribute to its cytotoxic effects.
  • Two-Electron Reduction: The primary metabolic route, converting doxorubicin into doxorubicinol via enzymes such as carbonyl reductases.
  • Deglycosidation: This minor pathway results in the formation of doxorubicin deoxyaglycone or hydroxyaglycone .

The compound's interaction with DNA involves intercalation between base pairs, leading to strand breakage and inhibition of topoisomerase II activity, which is crucial for DNA replication .

Doxorubicin exhibits potent antitumor activity through multiple mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, disrupting the double helix structure and preventing replication.
  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after strand breakage, it halts DNA repair processes.
  • Reactive Oxygen Species Generation: The drug can induce oxidative stress in cells, leading to further cellular damage and apoptosis .

Adverse effects include cardiotoxicity, which limits its cumulative dosing due to potential heart damage .

Doxorubicin is synthesized through fermentation processes involving specific strains of Streptomyces. The initial precursor is daunorubicin, which undergoes enzymatic modifications to yield doxorubicin. Genetic engineering techniques have also been employed to enhance production yields by introducing or modifying genes responsible for doxorubicin biosynthesis in various Streptomyces strains .

Doxorubicin Hydrochloride is widely used in oncology for treating various malignancies:

  • Breast Cancer
  • Lung Cancer
  • Ovarian Cancer
  • Lymphomas (both Hodgkin's and non-Hodgkin's)
  • Sarcomas
  • Leukemias

Additionally, it has been utilized in liposomal formulations for targeted therapy in patients who have not responded to conventional treatments .

Doxorubicin interacts with several biological molecules:

  • Enzymes: It inhibits topoisomerase II and interferes with the activity of DNA and RNA polymerases.
  • Iron: When combined with iron, doxorubicin can enhance free radical production, amplifying its cytotoxic effects but also increasing the risk of cardiotoxicity.
  • Antioxidants: Studies suggest that antioxidants may mitigate some adverse effects associated with doxorubicin administration .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Doxorubicin Hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
DaunorubicinStructural analogLess potent than doxorubicin; primarily used for acute leukemias.
EpirubicinStructural analogModified version with reduced cardiotoxicity; commonly used in breast cancer treatment.
IdarubicinStructural analogMore potent against certain leukemias; less cardiotoxic than doxorubicin.
MitoxantroneAnthracenedione derivativeDifferent mechanism; less effective against solid tumors but used in prostate cancer.

Doxorubicin's unique combination of mechanisms—particularly its ability to intercalate into DNA and generate reactive oxygen species—distinguishes it from these similar compounds .

Traditional Synthetic Routes from Daunorubicin Precursors

The traditional synthesis of doxorubicin hydrochloride primarily relies on daunorubicin as the immediate precursor, with doxorubicin being a 14-hydroxylated version of daunorubicin in its biosynthetic pathway [2]. The conventional approach involves fermentation processes utilizing Streptomyces peucetius subspecies caesius ATCC 27952, which was initially created through mutagenesis of a daunorubicin-producing strain [2].

The biosynthetic pathway begins with the formation of a 21-carbon decaketide chain synthesized from a single 3-carbon propionyl group from propionyl-coenzyme A and 9 sequential decarboxylative condensations of malonyl-coenzyme A [2]. This process utilizes a Type II polyketide synthase consisting of an acyl carrier protein, a ketosynthase/chain length factor heterodimer, and a malonyl-coenzyme A:acyl carrier protein acyltransferase [2].

The conversion pathway proceeds through several key intermediates. The synthesis of epsilon-rhodomycinone represents the first pathway, followed by the formation of thymidine diphosphate daunosamine, and finally glycosylation and post-modification reactions [3]. The glycosyltransferase enzyme catalyzes the addition of thymidine diphosphate-activated glycoside to epsilon-rhodomycinone to produce rhodomycin D [2]. Subsequently, the rhodomycin D methylesterase removes the methyl group, leading to spontaneous decarboxylation and formation of 13-deoxycarminomycin [2].

The critical final step involves the cytochrome P450 enzyme DoxA, which catalyzes the 14-hydroxylation of daunorubicin to produce doxorubicin [3]. This multi-functional enzyme is responsible for the last three hydroxylation steps in the biosynthetic pathway, with the conversion of daunorubicin to doxorubicin being the rate-limiting step [29] [30].

Semi-synthetic approaches have been developed as alternatives to direct fermentation. These methods involve the chemical conversion of daunorubicin through electrophilic bromination followed by multiple processing steps [2]. However, these semi-synthetic processes suffer from poor yields and complex product separation procedures, making them economically challenging for large-scale production [24].

Synthetic RouteStarting MaterialKey StepsYield (%)AdvantagesLimitations
Daunorubicin precursor fermentationStreptomyces peucetius cultureFermentation, extraction, purification0.8-1.4Direct productionVery low yield
Semi-synthetic conversionDaunorubicinBromination, hydrolysisPoorEstablished processMultiple steps, low yield
Chemical hydroxylationDaunorubicinElectrophilic bromination, multiple stepsPoorChemical controlComplex separation
Biotechnological conversionDaunorubicinEnzymatic hydroxylation56% improvement with P88Y mutantEnvironmentally friendlyRequires enzyme engineering
DoxA enzyme catalysisDaunorubicinCytochrome P450 mediated oxidation0.286 U/mL activitySpecific enzymatic reactionLow conversion efficiency

The traditional fermentation yield of wild-type strains remains extremely low, making direct production economically unfeasible for industrial scale manufacturing [18]. Research has demonstrated that the 14-hydroxylation of daunorubicin by DoxA enzyme under normal conditions cannot favorably compete with baumycin biosynthesis pathways, resulting in minimal doxorubicin formation [31].

Novel Catalytic Approaches and Green Chemistry Innovations

Recent advances in green chemistry have introduced environmentally sustainable approaches to doxorubicin synthesis and formulation development. Green surface modification techniques utilizing gold nanoparticles with chondroitin sulfate and chitosan have been developed to create extended-release delivery systems for doxorubicin [4]. This approach achieved 73.37% drug release over 45 hours while maintaining negligible cytotoxicity at high concentrations [4].

Biodegradable catalyst systems represent another significant innovation in sustainable doxorubicin-related synthesis. Glycerol-based carbon solid acid catalysts have been developed for organic transformations, achieving 95% yields in 5-minute reaction times under solvent-free conditions at room temperature [5]. These recyclable catalysts offer substantial environmental benefits through reduced waste generation and elimination of organic solvents [5].

Microfluidic manufacturing technologies have emerged as promising alternatives for continuous production of doxorubicin-loaded formulations. Microfluidic-based systems enable continuous manufacturing of pegylated liposomes with subsequent active loading of doxorubicin, achieving encapsulation efficiencies exceeding 90% with particle sizes of 80-100 nanometers [13]. This approach addresses the traditional challenges of batch processing techniques and enables high production speeds while maintaining quality consistency [13].

Advanced oxidation processes utilizing bimetal metal-organic frameworks have been developed for environmental applications related to doxorubicin processing. Copper and cobalt-based metal-organic frameworks with adenine as the organic ligand demonstrate rapid catalytic activity, achieving 80% degradation efficiency in 10 seconds when combined with peroxymonosulfate [7].

Controlled antisolvent precipitation techniques have been developed for fabricating doxorubicin nanoparticles with enhanced intracellular delivery capabilities. These polymeric nanoparticles achieve drug loading capacities up to 14% and encapsulation efficiencies as high as 49% under defined processing conditions [23].

Innovation TypeTechnologyEnvironmental BenefitsEfficiency ImprovementsApplications
Green surface modificationGold nanoparticles with chondroitin sulfateReduced cytotoxicity, green fabrication73.37% drug release after 45hDrug delivery systems
Biodegradable catalyst synthesisGlycerol-based carbon catalystBiodegradable, recyclable95% yield in 5 minutesCatalyst synthesis
Microfluidic manufacturingContinuous flow synthesisReduced waste, continuous processHigh production speeds achievableLarge-scale production
Solvent-free conditionsRoom temperature synthesisNo organic solventsExcellent yieldsPharmaceutical synthesis
Carbon solid acid catalysisRecyclable biodegradable catalystRecyclable, reduced wasteHighly efficient conversionOrganic transformations

Rational design strategies for cytochrome P450 enzymes have yielded significant improvements in doxorubicin biosynthesis efficiency. The engineered DoxA mutant P88Y demonstrates a 56% increase in bioconversion efficiency compared to wild-type enzyme, achieved through enhanced hydrophobic interactions with the daunorubicin substrate [24] [32]. Molecular dynamics simulations revealed that this mutant forms new hydrophobic interactions that enhance binding stability and improve catalytic activity [24].

Industrial-Scale Production and Quality Control Protocols

Industrial-scale production of doxorubicin hydrochloride requires sophisticated manufacturing processes that integrate fermentation technology with stringent quality control measures. Good Manufacturing Practice-compliant production facilities have been established for large-scale synthesis, with successful production of multiple batches demonstrating high reproducibility and batch-to-batch uniformity [10].

Current industrial production utilizes engineered Streptomyces peucetius strains that have been optimized through multiple approaches. Strain SIPI-7-14 was developed through doxorubicin resistance screening, followed by genetic modifications including dnrU gene knockout to reduce 13-dihydrodaunorubicin production and drrC gene overexpression to enhance doxorubicin resistance [18]. The resulting engineered strain S. peucetius ΔU1/drrC achieved doxorubicin production of 1128 mg/L, representing a 102.1% increase compared to the parent strain [18].

Fermentation optimization studies have demonstrated significant yield improvements through medium composition adjustments and culture condition optimization. Response surface methodology has been employed to optimize fermentation parameters, resulting in doxorubicin yields reaching 1406 mg/L in shake flask cultures and 1461 mg/L in 10-liter fermenter systems after 7 days of cultivation [18]. These yields represent the highest reported production levels to date and indicate strong potential for industrial-scale fermentation processes [18] [20].

StrainDoxorubicin Yield (mg/L)Improvement (%)Key ModificationsCulture ConditionsProduction Scale
S. peucetius ATCC 27952 (wild-type)10-75BaselineNoneStandard fermentationLaboratory
S. peucetius SIPI-14119Reference strainUV/ARTP mutagenesisOptimized mediumLaboratory
S. peucetius SIPI-7-14Enhanced resistanceResistance screeningDoxorubicin resistance screeningResistance mediumLaboratory
S. peucetius ΔU1/drrC1128102.1% vs SIPI-14dnrU knockout, drrC overexpressionOptimized medium, 10L fermenterPilot scale
S. peucetius 33-241100824% vs SIPI-11UV/ARTP treatment5L fermenterPilot scale

Quality control protocols for industrial doxorubicin hydrochloride production encompass comprehensive analytical testing procedures. The drug substance specification aligns with pharmacopoeia standards and includes additional requirements for related substances and residual solvents [14]. Certificate of Suitability procedures ensure chemical purity and microbiological quality compliance with European Pharmacopoeia standards [14].

Critical quality parameters include doxorubicin hydrochloride concentration maintained at 0.45-0.55 mg/mL, pH range of 5.0-7.0, and endotoxin levels below 1.21 International Units per milliliter [10]. Particle size control utilizes dynamic light scattering with specifications of Caelyx ± 20 nanometers Z-average, while drug leakage must remain below 10% [10]. Sterility testing follows United States Pharmacopeia chapter 71 guidelines, and related substances analysis employs high-performance liquid chromatography methods [10].

ParameterSpecificationTest MethodQuality Control Stage
Doxorubicin HCl concentration0.45-0.55 mg/mLHPLCRelease testing
pH range5.0-7.0pH meterIn-process control
Endotoxin level<1.21 IU/mLLAL testRelease testing
Drug leakage<10%HPLCStability testing
Particle size (Z-average)Caelyx ± 20 nmDynamic light scatteringIn-process control
SterilitySterileUSP <71>Release testing
Related substancesWithin limitsHPLCRelease testing
Assay range98.0-102.0%HPLCRelease testing
Moisture contentNMT 5.0%Karl FischerRaw material testing
Heavy metalsNMT 20 ppmAtomic absorptionRaw material testing

Modern analytical methods for doxorubicin hydrochloride quality control utilize ultra-high-performance liquid chromatography systems capable of operating at pressures up to 800 bar with sub-2 micrometer columns [34]. These systems achieve excellent precision with relative standard deviation values below 0.73% for both retention time and peak area measurements [34]. System suitability criteria include resolution not less than 1.5 between doxorubicin and epirubicin, with relative standard deviation for area and retention time not more than 0.73% [34].

Stability testing protocols encompass long-term storage studies at controlled temperature and humidity conditions. Drug substance stability data demonstrate stability for at least 18 months after release when stored below 25°C [14]. Accelerated stability studies at 40°C and 75% relative humidity provide additional data for shelf-life determination and packaging optimization [14].

Economic considerations for industrial production indicate that doxorubicin manufacturing costs approximately $1.1 million per kilogram for non-liposomal formulations [2]. The global market size was valued at approximately $1.3 billion in 2023, with projected growth at 6.3% compound annual growth rate through 2032 [42]. Production scaling challenges include maintaining quality consistency, homogeneity, and stability across increased manufacturing volumes, which contributes to elevated production costs [11].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

579.1507385 g/mol

Monoisotopic Mass

579.1507385 g/mol

Heavy Atom Count

40

Appearance

Orange-Red Solid

Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)

UNII

82F2G7BL4E

Related CAS

23214-92-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.81%): May cause cancer [Danger Carcinogenicity];
H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Celdoxome pegylated liposomal is indicated in adults: as monotherapy for patients with metastatic breast cancer , where there is an increased cardiac risk. or treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen. in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant. for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (< 200 CD4 lymphocytes/mm3) and extensive mucocutaneous or visceral disease. Celdoxome pegylated liposomal may be used as first-line systemic chemotherapy, or as second line chemotherapy in AIDS-KS patients with disease that has progressed with, or in patients intolerant to, prior combination systemic chemotherapy comprising at least two of the following agents: a vinca alkaloid, bleomycin and standard doxorubicin (or other anthracycline).
Caelyx pegylated liposomal is indicated: as monotherapy for patients with metastatic breast cancer , where there is an increased cardiac risk; for treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen; in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant; for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (
Myocet liposomal, in combination with cyclophosphamide, is indicated for the first-line treatment of metastatic breast cancer in adult women.
Treatment of breast and ovarian cancer .
Treatment of hepatocellular carcinoma

NCI Cancer Drugs

Drug: Epirubicinhydrochloride
US Brand Name(s): Ellence
FDA Approval: Yes
Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.
Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L01DB01
L01DB

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

56390-09-1
25316-40-9

Wikipedia

Doxorubicin_hydrochloride

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types